molecular formula C50H73N13O11 B013264 リシン-[デス-アルギニン9]ブラジキニン CAS No. 71800-36-7

リシン-[デス-アルギニン9]ブラジキニン

カタログ番号: B013264
CAS番号: 71800-36-7
分子量: 1032.2 g/mol
InChIキー: AILVBOHFGXNHCC-TZPCGENMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デス-Arg10-カリジンは、カリクレイン-キニン系の一部であるカリジンの代謝産物です。それは、タイプ1ブラジキニン受容体の強力なアゴニストとして作用します。 この化合物は、心筋虚血や炎症などの組織損傷によって誘発されます . デス-Arg10-カリジンは、炎症や疼痛調節などのさまざまな生理学的および病理学的プロセスにおける役割で知られています .

作用機序

デス-Arg10-カリジンは、Gタンパク質共役受容体であるタイプ1ブラジキニン受容体に結合することによってその効果を発揮します。 この結合は、ホスホリパーゼ、プロテインキナーゼC、イノシトール-1,4,5-トリリン酸やジアシルグリセロールなどのセカンドメッセンジャーを含むシグナル伝達カスケードを活性化します . これらのセカンドメッセンジャーは、一酸化窒素やプロスタグランジンの産生を調節し、血管拡張、血管透過性の増加、疼痛感覚につながります . この化合物がタイプ1ブラジキニン受容体に対して高い選択性を示すのは、そのC末端フェニルアラニンと受容体上の特定の残基との相互作用によるものです .

類似の化合物との比較

デス-Arg10-カリジンは、ブラジキニンやカリジンなどの他のキニンに似ています。 それは、主にタイプ2ブラジキニン受容体に結合するブラジキニンと比較して、タイプ1ブラジキニン受容体に対してより高い選択性を示します . この選択性により、デス-Arg10-カリジンは、タイプ1ブラジキニン受容体の特定の機能を研究するための貴重なツールとなります。 他の類似の化合物には、炎症や疼痛調節にも役割を果たすデス-Arg9-ブラジキニンやリジル-ブラジキニンがあります .

生化学分析

Biochemical Properties

Lys-[Des-Arg9]Bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to stimulate the bradykinin B1 receptor . The activation of this receptor leads to a cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions significantly influence the biochemical reactions in which Lys-[Des-Arg9]Bradykinin is involved.

Cellular Effects

Lys-[Des-Arg9]Bradykinin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production .

Molecular Mechanism

The molecular mechanism of Lys-[Des-Arg9]Bradykinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of the bradykinin B1 receptor . This activation leads to a signaling cascade involving various molecules and secondary messengers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lys-[Des-Arg9]Bradykinin change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lys-[Des-Arg9]Bradykinin vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Lys-[Des-Arg9]Bradykinin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is known to be involved in the kallikrein-kinin system .

Transport and Distribution

Lys-[Des-Arg9]Bradykinin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Lys-[Des-Arg9]Bradykinin and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: デス-Arg10-カリジンは、固相ペプチド合成によって合成することができます。 ペプチド配列は固相樹脂上で組み立てられ、最終生成物は樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます . 合成には、成長中のペプチド鎖へのアミノ酸の段階的な添加が伴い、各アミノ酸は望ましくない反応を防ぐために一時的な保護基で保護されます。

工業生産方法: デス-Arg10-カリジンの工業生産は、実験室での合成と同様の原理に従いますが、規模が大きくなります。このプロセスには、複数の反応を同時に処理できる自動ペプチド合成機が含まれており、効率と収率が向上しています。最終生成物は、質量分析や核磁気共鳴分光法などの手法を使用して精製および特性評価され、純度と構造の完全性が保証されます。

化学反応の分析

反応の種類: デス-Arg10-カリジンは、加水分解や酵素分解などのさまざまな化学反応を起こします。 それは、カルボキシペプチダーゼによって代謝され、C末端アルギニンが除去されてデス-Arg10-カリジンが生成されます . この化合物は、アンジオテンシン変換酵素、中性エンドペプチダーゼ、アミノペプチダーゼMなどのメタロペプチダーゼとも相互作用することができ、その不活性化に役割を果たします .

一般的な試薬と条件: デス-Arg10-カリジンの合成と修飾に使用される一般的な試薬には、保護されたアミノ酸、N,N'-ジイソプロピルカルボジイミドなどのカップリング試薬、トリフルオロ酢酸などの脱保護剤が含まれます。反応は通常、ペプチド鎖の完全性を維持するために穏やかな条件下で行われます。

主要な生成物: デス-Arg10-カリジンの酵素分解によって生成される主な生成物はデス-Arg9-ブラジキニンであり、これはタイプ1ブラジキニン受容体の別の強力なアゴニストです .

科学研究の応用

デス-Arg10-カリジンは、特に生物学と医学の分野において、多くの科学研究の応用を持っています。 それは、炎症や疼痛調節におけるブラジキニン受容体の役割を研究するために使用されます . この化合物は、がん研究にも用いられています。ブラジキニン受容体はさまざまながんにおいて過剰発現するため、がんの画像診断と治療の潜在的な標的となっています . さらに、デス-Arg10-カリジンは、炎症を起こした組織に特異的に薬物を送達できるナノ粒子などの標的薬物送達システムの開発にも使用されています .

類似化合物との比較

Des-Arg10-Kallidin is similar to other kinins such as bradykinin and kallidin. it has a higher selectivity for the type 1 bradykinin receptor compared to bradykinin, which primarily binds to the type 2 bradykinin receptor . This selectivity makes Des-Arg10-Kallidin a valuable tool for studying the specific functions of the type 1 bradykinin receptor. Other similar compounds include Des-Arg9-Bradykinin and Lysyl-Bradykinin, which also play roles in inflammation and pain modulation .

特性

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVBOHFGXNHCC-TZPCGENMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222058
Record name Kallidin, des-arg(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71800-36-7
Record name Kallidin, des-arg(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kallidin, des-arg(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lys-[Des-Arg9]Bradykinin
Reactant of Route 2
Lys-[Des-Arg9]Bradykinin
Reactant of Route 3
Lys-[Des-Arg9]Bradykinin
Reactant of Route 4
Lys-[Des-Arg9]Bradykinin
Reactant of Route 5
Reactant of Route 5
Lys-[Des-Arg9]Bradykinin
Reactant of Route 6
Reactant of Route 6
Lys-[Des-Arg9]Bradykinin
Customer
Q & A

Q1: What is the primary target of des-Arg10-kallidin?

A1: Des-Arg10-kallidin selectively binds to and activates the kinin B1 receptor (B1R) [, , , , , , , , , , , , , , , ].

Q2: How does B1R activation by des-Arg10-kallidin differ from bradykinin's action?

A2: Bradykinin primarily activates the B2 receptor (B2R), although it can be metabolized to des-Arg10-kallidin by carboxypeptidases, subsequently activating B1R [, ].

Q3: What are the downstream effects of B1R activation by des-Arg10-kallidin?

A3: B1R activation triggers various signaling pathways, leading to effects like vasodilation, increased vascular permeability, pain, inflammation, and cell proliferation, often associated with inflammatory and fibrotic conditions [, , , , , , , , , , , , , , , ].

Q4: How does carboxypeptidase M (CPM) influence B1R signaling by des-Arg10-kallidin?

A4: CPM acts as a positive allosteric modulator of B1R, enhancing des-Arg10-kallidin's binding affinity and downstream signaling, ultimately increasing receptor activity [, ].

Q5: What is the molecular formula and weight of des-Arg10-kallidin?

A5: Des-Arg10-kallidin's molecular formula is C50H73N13O11, and its molecular weight is 1004.2 g/mol.

Q6: Is there any spectroscopic data available for des-Arg10-kallidin?

A6: While specific spectroscopic data isn't extensively provided in the research, studies utilizing techniques like fluorescence resonance energy transfer and bioluminescence resonance energy transfer have been employed to investigate des-Arg10-kallidin's interaction with B1R and conformational changes upon binding [, ].

Q7: How does the removal of the C-terminal arginine residue impact kinin activity?

A7: Removing the C-terminal arginine generates des-Arg10-kallidin from kallidin, shifting its selectivity from B2R to B1R [, , , ].

Q8: Have any des-Arg10-kallidin analogs been developed to explore structure-activity relationships?

A8: Yes, analogs like Lys-[D-Phe8]des-Arg9-BK and Sar-[D-Phe8]des-Arg9-BK have been synthesized to investigate metabolic stability and the impact of structural modifications on B1R activity [].

Q9: What is known about the stability of des-Arg10-kallidin?

A9: Des-Arg10-kallidin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase M, influencing its half-life and duration of action [].

Q10: Have any formulation strategies been explored to improve des-Arg10-kallidin stability?

A10: The development of metabolically protected analogs like Sar-[D-Phe8]des-Arg9-BK represents a strategy to enhance stability and prolong the peptide's half-life [].

Q11: What is the primary route of administration for des-Arg10-kallidin in experimental settings?

A11: Des-Arg10-kallidin is often administered via intra-arterial or intravenous routes in animal models to study its cardiovascular effects [, , ].

Q12: What is known about the metabolism and excretion of des-Arg10-kallidin?

A12: Des-Arg10-kallidin is metabolized by enzymes like ACE and aminopeptidase M. While specific details on excretion pathways are not extensively covered, research suggests renal excretion as a possible route [, ].

Q13: What in vitro models are used to study the effects of des-Arg10-kallidin?

A13: Cell-based assays using human lung fibroblasts, endothelial cells, umbilical vein smooth muscle cells, and various other cell lines are employed to investigate B1R expression, signal transduction pathways, and downstream effects of des-Arg10-kallidin [, , , , , , , ].

Q14: What are the key findings from in vivo studies using des-Arg10-kallidin?

A14: In vivo studies in animal models, particularly rodents, have demonstrated that des-Arg10-kallidin can induce hypotension, enhance inflammatory responses, contribute to pain hypersensitivity, and influence vascular permeability [, , , , , , , , , ].

Q15: Have any clinical trials been conducted with des-Arg10-kallidin?

A15: While des-Arg10-kallidin has not been evaluated in large-scale clinical trials, research in human subjects has explored its effects on nasal airway resistance, vascular function, and tissue plasminogen activator release [, , ].

Q16: What analytical methods are used to study des-Arg10-kallidin?

A16: Various techniques are employed, including:

  • Radioligand binding assays: To assess the binding affinity of des-Arg10-kallidin to B1R [, , , , , , ].
  • Real-time PCR (RT-PCR): To quantify B1R mRNA expression levels in cells and tissues [, , , , , , ].
  • Western blot analysis: To detect and measure B1R protein expression [, ].
  • Immunofluorescence and immunocytochemistry: To visualize the cellular localization of B1R [, ].
  • Calcium imaging: To assess changes in intracellular calcium levels upon B1R activation [, , , , ].
  • Zymography: To analyze the activity of matrix metalloproteinases, which can be modulated by des-Arg10-kallidin [].
  • ELISA: To quantify cytokine levels, reflecting inflammatory responses [, ].
  • Venous occlusion plethysmography: To measure forearm blood flow in human subjects [, ].
  • Nasal lavage: To collect samples for measuring albumin content as an indicator of vascular permeability in the nasal airway [].

Q17: What are some essential research resources for studying des-Arg10-kallidin?

A17: Key resources include:

  • Cell lines: Various human and animal cell lines expressing B1R, including HEK293T cells, Chinese hamster ovary cells, human lung fibroblasts (IMR 90), and endothelial cells [, , , , , , , , ].
  • Antibodies: Specific antibodies targeting B1R for Western blot analysis, immunofluorescence, and immunocytochemistry [, ].
  • Agonists and antagonists: Selective B1R agonists (e.g., des-Arg10-kallidin) and antagonists (e.g., [des-Arg10-Leu9]-kallidin) for pharmacological studies [, , , , , , , , , , , , , , , ].
  • Animal models: Rodent models are commonly used to investigate the in vivo effects of des-Arg10-kallidin, particularly in the context of inflammation, pain, and cardiovascular function [, , , , , , , , , ].

Q18: What are some significant milestones in des-Arg10-kallidin research?

A18: Key milestones include:

  • Identification and characterization of the B1R: This discovery paved the way for understanding the distinct pharmacological properties and signaling pathways mediated by des-Arg10-kallidin [, ].
  • Elucidation of the role of carboxypeptidases in B1R agonist generation: The finding that enzymes like CPM can convert B2R agonists into B1R agonists, such as des-Arg10-kallidin, provided crucial insights into the regulation of kinin activity [, ].
  • Development of selective B1R antagonists: The availability of potent and specific antagonists like [des-Arg10-Leu9]-kallidin has been instrumental in dissecting the physiological and pathological roles of B1R signaling [, , , , , ].

Q19: What are the potential cross-disciplinary applications of des-Arg10-kallidin research?

A19: Research on des-Arg10-kallidin holds promise for understanding and potentially treating a wide range of conditions, including:

  • Inflammatory diseases: Given its role in inflammation, targeting B1R with antagonists could offer novel therapeutic approaches for diseases like asthma, arthritis, and inflammatory bowel disease [, , , ].
  • Pain management: Des-Arg10-kallidin's involvement in pain hypersensitivity suggests that B1R antagonists could be explored for developing analgesics, particularly in the context of inflammatory pain [, , , ].
  • Cardiovascular diseases: Understanding the interplay between B1R and B2R in regulating vascular tone and blood pressure could lead to new strategies for managing hypertension and heart failure [, , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。